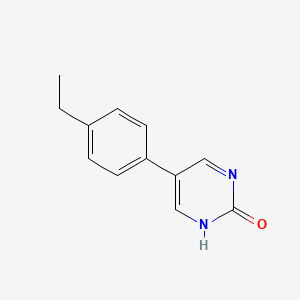
methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 2411634-43-8 . It has a molecular weight of 314.99 and its IUPAC name is methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s targets, thereby influencing their function.
Biochemical Pathways
Similar compounds have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride involves the reaction of 3-bromo-5-chlorobenzoic acid with methyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form methyl 2-(3-bromo-5-chlorophenyl)glycinate. This intermediate is then treated with aqueous hydrochloric acid to obtain the final product, methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride.", "Starting Materials": [ "3-bromo-5-chlorobenzoic acid", "methyl glycinate hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "aqueous hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-5-chlorobenzoic acid is reacted with methyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane at room temperature for 24 hours to form methyl 2-(3-bromo-5-chlorophenyl)glycinate.", "Step 2: The reaction mixture is then filtered and the solvent is removed under reduced pressure to obtain the crude product.", "Step 3: The crude product is dissolved in aqueous hydrochloric acid and stirred at room temperature for 2 hours to obtain the final product, methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride.", "Step 4: The product is filtered, washed with water and dried under vacuum to obtain the pure product." ] } | |
Número CAS |
1822450-73-6 |
Fórmula molecular |
C9H10BrCl2NO2 |
Peso molecular |
314.99 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H |
Clave InChI |
XKPCYOQJDOLSBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=CC(=C1)Br)Cl)N.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)


